molecular formula C22H19N5O B2402553 4-((1H-imidazol-1-yl)methyl)-N-([2,4'-bipyridin]-4-ylmethyl)benzamide CAS No. 2034433-72-0

4-((1H-imidazol-1-yl)methyl)-N-([2,4'-bipyridin]-4-ylmethyl)benzamide

Cat. No.: B2402553
CAS No.: 2034433-72-0
M. Wt: 369.428
InChI Key: DHJNTROQIGUMJG-UHFFFAOYSA-N
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Description

4-((1H-imidazol-1-yl)methyl)-N-([2,4’-bipyridin]-4-ylmethyl)benzamide is a complex organic compound that features an imidazole ring, a bipyridine moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-([2,4’-bipyridin]-4-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, followed by the introduction of the bipyridine moiety, and finally, the formation of the benzamide linkage. Key reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also optimize reaction conditions and improve overall production yield.

Chemical Reactions Analysis

Types of Reactions

4-((1H-imidazol-1-yl)methyl)-N-([2,4’-bipyridin]-4-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products.

Scientific Research Applications

4-((1H-imidazol-1-yl)methyl)-N-([2,4’-bipyridin]-4-ylmethyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-([2,4’-bipyridin]-4-ylmethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the bipyridine moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The benzamide group can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid
  • 1,4-bis(2-methyl-1H-imidazol-1-yl)butane
  • Imidazo[1,2-a]pyridines

Uniqueness

4-((1H-imidazol-1-yl)methyl)-N-([2,4’-bipyridin]-4-ylmethyl)benzamide is unique due to its combination of an imidazole ring, bipyridine moiety, and benzamide group. This unique structure allows it to participate in a variety of chemical reactions and interactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O/c28-22(20-3-1-17(2-4-20)15-27-12-11-24-16-27)26-14-18-5-10-25-21(13-18)19-6-8-23-9-7-19/h1-13,16H,14-15H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJNTROQIGUMJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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